molecular formula C17H15Cl2N5OS B12015747 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide CAS No. 579442-13-0

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide

Cat. No.: B12015747
CAS No.: 579442-13-0
M. Wt: 408.3 g/mol
InChI Key: NPILCZPOPPNSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of 1,2,4-Triazole Derivatives in Pharmacophore Design

The 1,2,4-triazole ring system serves as a privileged scaffold in medicinal chemistry due to its electron-rich aromatic structure, which facilitates diverse non-covalent interactions with biological targets. The nitrogen atoms at positions 1, 2, and 4 enable hydrogen bonding with amino acid residues, while the planar geometry allows for π-π stacking interactions in hydrophobic binding pockets. In the case of 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide, the 4-amino group at position 4 and the 4-chlorophenyl substituent at position 5 introduce critical steric and electronic modifications that enhance target affinity.

Pharmacophore modeling studies of analogous 1,2,4-triazole derivatives have identified three essential features:

  • A hydrophobic domain accommodating aromatic or aliphatic side chains (e.g., 4-chlorophenyl)
  • A hydrogen-bond acceptor site (triazole N2/N4 atoms)
  • A spatially constrained polar group (e.g., amino or acetamide).

The 4-chlorophenyl group in this compound projects into a valine-binding pocket analogous to that observed in S100A10 protein interactions, where hydrophobic contacts with residues like Met8 and Cys82 stabilize ligand-receptor complexes. Substitutions at the triazole’s N4 position significantly modulate potency, as demonstrated by structure-activity relationship (SAR) data from related compounds (Table 1).

Table 1. Impact of N4 Substituents on Inhibitory Activity in 1,2,4-Triazole Analogues

N4 Substituent IC₅₀ (μM) Relative Potency
Phenyl 230 1.0x
2-Ethylphenyl 24 9.6x
4-Isopropylphenyl 27 8.5x
4-Chlorophenyl 176 1.3x

Data adapted from competitive binding assays of triazole derivatives.

The 4-amino group further enhances solubility and enables salt bridge formation with acidic residues in target proteins. X-ray crystallographic analyses of similar compounds reveal that the triazole ring occupies a central position in the pharmacophore, with substituents oriented to maximize complementary interactions with subpockets in the binding site.

Rationale for Sulfanyl-Acetamide Linkages in Targeted Drug Development

The sulfanyl-acetamide bridge (-S-CH₂-CONH-) in this compound serves dual roles: conformational restriction and hydrogen-bond mediation. The thioether linkage imposes torsional constraints that preorganize the molecule for optimal target engagement, while the acetamide carbonyl participates in key hydrogen bonds with backbone amides or side-chain hydroxyl groups.

Comparative studies of sulfanyl-acetamide versus oxy-acetamide linkers demonstrate enhanced metabolic stability for the sulfur-containing variants. The sulfur atom’s polarizability enables weak CH-π interactions with aromatic residues, contributing to binding energy without introducing excessive hydrophobicity. In urease inhibition assays, acetamide-containing derivatives exhibit 3–5 fold greater activity than their ester counterparts, attributed to the NH group’s ability to coordinate catalytic nickel ions.

The N-(4-chloro-2-methylphenyl)acetamide terminus provides additional hydrophobic contacts while maintaining favorable logP values (calculated range: 2.1–3.4). Molecular dynamics simulations of analogous structures show persistent hydrogen bonding between the acetamide carbonyl and conserved active-site residues over 100 ns trajectories. This stability is critical for sustained target occupancy in physiological environments.

Synthetic accessibility further justifies the sulfanyl-acetamide design. The thiol group introduced via nucleophilic substitution serves as a handle for subsequent acylation, enabling modular assembly of diverse analogs. Recent work demonstrates efficient coupling (>75% yield) of triazole-thiol intermediates with chloroacetamide derivatives under mild basic conditions. This synthetic flexibility supports rapid optimization of pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

579442-13-0

Molecular Formula

C17H15Cl2N5OS

Molecular Weight

408.3 g/mol

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C17H15Cl2N5OS/c1-10-8-13(19)6-7-14(10)21-15(25)9-26-17-23-22-16(24(17)20)11-2-4-12(18)5-3-11/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

NPILCZPOPPNSHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Hydrazine-Nitrile Cyclocondensation

This method involves reacting 4-chlorophenylacetonitrile with hydrazine hydrate under refluxing ethanol to form 5-(4-chlorophenyl)-1H-1,2,4-triazol-3-amine. The reaction proceeds via nucleophilic attack of hydrazine on the nitrile carbon, followed by cyclization. Key parameters include:

  • Temperature : 80–90°C

  • Reaction time : 6–8 hours

  • Yield : 68–72%

Thiosemicarbazide Cyclization

Alternative approaches employ thiosemicarbazides as precursors. For example, reacting 4-chlorophenyl isothiocyanate with hydrazine yields a thiosemicarbazide intermediate, which undergoes cyclization in acidic media (e.g., HCl/EtOH) to form the triazole ring. This method offers higher regioselectivity but requires stringent pH control.

Sulfanyl-Acetamide Side Chain Introduction

The sulfanyl-acetamide moiety is introduced via nucleophilic substitution or thiol-ene coupling.

Nucleophilic Substitution

The triazole-thiol intermediate (generated by treating 5-(4-chlorophenyl)-1H-1,2,4-triazol-3-amine with thiourea) reacts with 2-chloro-N-(4-chloro-2-methylphenyl)acetamide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF).

Reaction conditions :

ParameterOptimal Value
SolventDMF
BaseK₂CO₃ (2.5 equiv)
Temperature60–70°C
Time4–5 hours
Yield65–70%

Thiol-Ene Coupling

Recent patents describe using radical initiators (e.g., AIBN) to facilitate thiol-ene reactions between triazole-thiols and vinyl acetamide derivatives. While this method reduces side products, it requires inert atmospheres and precise temperature control (80–90°C).

Optimization of Reaction Parameters

Critical factors influencing yield and purity include solvent polarity, stoichiometry, and catalyst selection.

Solvent Screening

Comparative studies in polar aprotic solvents reveal:

SolventDielectric ConstantYield (%)Purity (%)
DMF36.77098
DMSO46.76595
THF7.54288

DMF maximizes yield due to its high polarity stabilizing transition states.

Stoichiometric Adjustments

A 1:1.2 molar ratio of triazole-thiol to chloroacetamide minimizes unreacted starting material while avoiding di-substitution byproducts. Excess base (K₂CO₃ > 2 equiv) degrades the acetamide group, reducing yields by 15–20%.

Purification and Isolation Techniques

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.

Chromatographic Conditions

Eluent SystemRf ValuePurity Post-Chromatography (%)
Ethyl acetate:hexane (3:7)0.4592
Dichloromethane:methanol (9:1)0.3889

Recrystallization Solvents

Ethanol-water mixtures (7:3 v/v) yield colorless crystals with 99% HPLC purity.

Analytical Characterization

The final product is validated using spectroscopic and chromatographic methods:

Spectral Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, triazole-H), 7.65–7.32 (m, 8H, Ar-H), 4.12 (s, 2H, SCH₂), 2.28 (s, 3H, CH₃)
IR (KBr)3320 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N)
HPLC (C18 column)Retention time: 6.72 min; Purity: 99.1%

Elemental Analysis

ElementCalculated (%)Found (%)
C53.1252.98
H3.643.61
N16.4816.42

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Index
Hydrazine-nitrile + DMF7099High$$
Thiosemicarbazide + THF5895Moderate$$$
Thiol-ene + AIBN7597Low$$$$

The nucleophilic substitution route in DMF offers the best balance of yield, cost, and scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its triazole ring.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular pathways by modulating receptor functions, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of triazole-acetamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name / CAS Molecular Formula Substituents (Triazole/ Acetamide) Molecular Weight (g/mol) Key Properties/Activities
Target Compound (579442-13-0) C₁₇H₁₅Cl₂N₅OS 4-Cl-C₆H₄ / 4-Cl-2-Me-C₆H₃ 408.305 High lipophilicity (logP=5.55)
N-(4-Chlorophenyl)-2-{[4-(4-Cl-C₆H₄)-5-(4-MeO-C₆H₄)-triazol-3-yl]sulfanyl}acetamide (499101-49-4) C₂₂H₁₇Cl₂N₅O₂S 4-Cl-C₆H₄, 4-MeO-C₆H₄ / 4-Cl-C₆H₄ 486.37 Methoxy group enhances solubility; unconfirmed activity
2-[[5-(4-Cl-C₆H₄)-4-(4-Me-C₆H₄)-triazol-3-yl]sulfanyl]-N-(2-Et-6-Me-C₆H₃)acetamide (332947-98-5) C₂₄H₂₃ClN₄S₂ 4-Cl-C₆H₄, 4-Me-C₆H₄ / 2-Et-6-Me-C₆H₃ 467.04 Steric hindrance from ethyl/methyl groups may reduce bioavailability
2-{[4-Amino-5-(3,4,5-(MeO)₃-C₆H₂)-triazol-3-yl]sulfanyl}-N-(4-PhO-C₆H₄)acetamide (710988-27-5) C₂₆H₂₄N₅O₅S 3,4,5-(MeO)₃-C₆H₂ / 4-PhO-C₆H₄ 526.56 Polar substituents (methoxy, phenoxy) may improve CNS penetration
2-{[4-Amino-5-(2-Cl-C₆H₄)-triazol-3-yl]sulfanyl}-N-(2,6-Cl₂-C₆H₃)acetamide (905765-03-9) C₁₆H₁₂Cl₃N₅OS 2-Cl-C₆H₄ / 2,6-Cl₂-C₆H₃ 428.70 Increased chlorine content may enhance cytotoxicity
Key Observations:
  • Electron-Withdrawing Groups (EWGs): Chlorine substituents (as in the target compound and CAS 905765-03-9) are associated with enhanced antimicrobial activity in related studies .
  • Steric Effects: Bulky groups (e.g., ethyl in CAS 332947-98-5) may reduce binding affinity to target receptors .
  • Polar Substituents: Methoxy or phenoxy groups (CAS 499101-49-4, 710988-27-5) improve solubility but may reduce logP .

Biological Activity

The compound 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide is a derivative of the triazole class, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, molecular interactions, and related studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H13ClN6O3SC_{16}H_{13}ClN_{6}O_{3}S with a molecular weight of approximately 404.83 g/mol. The structure includes a triazole ring and a sulfanyl group, which are known to enhance biological activity in various compounds.

Anti-Cancer Properties

Recent studies have highlighted the potential of triazole derivatives as anti-cancer agents. For instance, a study investigating various triazole-coupled acetamide derivatives demonstrated significant anti-proliferative effects against liver cancer cells (HepG2). Among these derivatives, compounds with structural similarities to our target compound exhibited notable activities:

CompoundCell Viability IC50 (µg/mL)Hemolytic Activity (Mean% ± S.D)
7f16.7821.19 ± 0.02
7a20.6672.46 ± 0.31
7b33.5652.43 ± 0.11
7c39.0024.32 ± 0.24
Sorafenib5.971-

The compound 7f , which has two methyl groups at specific positions on the phenyl ring, displayed the highest anti-cancer potential with an IC50 value of 16.782 µg/mL , indicating strong inhibition of cell proliferation with low toxicity levels .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and its biological targets. These studies suggest that the triazole ring may play a crucial role in binding to specific proteins involved in cancer cell proliferation and survival pathways . The docking results indicate favorable binding affinities, supporting the hypothesis that modifications in the structure could enhance therapeutic efficacy.

Case Studies

Several case studies have explored the effects of similar compounds in clinical settings:

  • Study on HepG2 Cells : A study published in Bioorganic Chemistry examined various triazole derivatives and their effects on HepG2 cells, confirming that modifications in substituents significantly altered biological activity .
  • Comparative Analysis : In another study comparing different acetamide derivatives, it was found that compounds with electron-withdrawing groups exhibited enhanced anti-cancer properties compared to those with electron-donating groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide, and what critical parameters govern yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically involving cyclization of triazole precursors followed by sulfanyl-acetamide coupling. Key steps include:

  • Reagents : Use of oxidizing agents (e.g., H₂O₂) and reducing agents (e.g., LiAlH₄) for intermediate modifications .
  • Conditions : Temperature control (e.g., 60–80°C for cyclization) and solvent selection (e.g., DMF or ethanol) to minimize side reactions .
  • Purification : Column chromatography with silica gel or preparative HPLC to achieve >95% purity .
    • Validation : Structural confirmation via NMR (¹H/¹³C) and mass spectrometry is mandatory .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), ¹³C NMR (carbonyl peaks at ~170 ppm), and IR (N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?

  • Methodological Answer :

  • Antimicrobial Activity : Tested via broth microdilution (MIC values against S. aureus and E. coli) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported .
  • Structural Drivers : The 4-chlorophenyl and triazole groups enhance membrane permeability and target binding .

Advanced Research Questions

Q. How can contradictory data on biological activity across similar triazole-acetamide derivatives be resolved?

  • Methodological Answer :

  • Comparative SAR Studies : Systematically vary substituents (e.g., replacing 4-chlorophenyl with pyridinyl) and assess activity shifts .
  • Data Normalization : Control for assay conditions (e.g., cell line viability protocols, solvent DMSO concentrations) to reduce variability .
  • Meta-Analysis : Pool data from PubChem and independent studies to identify trends in substituent efficacy .

Q. What strategies are effective for optimizing this compound’s selectivity toward a specific enzyme target (e.g., kinase inhibition)?

  • Methodological Answer :

  • Computational Docking : Use tools like AutoDock Vina to model interactions with ATP-binding pockets, prioritizing modifications to the acetamide or triazole groups .
  • Iterative Synthesis : Introduce methyl or methoxy groups at the 2-methylphenyl position to enhance steric complementarity .
  • Enzymatic Assays : Measure IC₅₀ against purified kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .

Q. How does the compound’s stability under varying pH and light conditions impact experimental reproducibility?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests:
  • pH Sensitivity : Incubate in buffers (pH 2–12) and monitor decomposition via HPLC at 24-hour intervals .
  • Photostability : Expose to UV light (λ = 365 nm) and track degradation products with LC-MS .
  • Mitigation : Store in amber vials at –20°C and use fresh DMSO stock solutions for assays .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Omics Approaches : RNA-seq or proteomics to identify dysregulated pathways in treated cells .
  • Pull-Down Assays : Biotinylated derivatives coupled with streptavidin beads to isolate binding proteins .
  • Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics with putative targets (e.g., Bcl-2) .

Data Contradiction Analysis

Q. Why do similar triazole-acetamide derivatives exhibit divergent antimicrobial activity despite minor structural differences?

  • Methodological Answer :

  • Electrostatic Effects : The 4-chlorophenyl group’s electron-withdrawing nature may enhance bacterial membrane disruption compared to furan substituents .
  • Solubility Factors : LogP values >3.5 (calculated via ChemDraw) correlate with reduced aqueous solubility, impacting MIC reproducibility .
  • Resistance Mechanisms : Pre-exposure of bacterial strains to sub-inhibitory concentrations may induce efflux pump upregulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.